2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-4-3-7-19-13(10)17-14(18-15(19)20)21-9-11-5-2-6-12(16)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBIJPOEGVPYJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach for Triazinone Core Synthesis
A patent by Janssen Pharmaceutica (EP1791839B1) describes the synthesis of analogous pyrido[1,2-a]pyrimidin-4-ones via acid-catalyzed cyclization. Adapting this methodology:
Procedure :
- React 2-amino-3-hydroxypyridine derivative A with 2-acetylbutyrolactone B in chlorobenzene using p-toluenesulfonic acid (PTSA) as catalyst.
- Heat under reflux (125°C, 19 hr) with azeotropic water removal.
- Post-reaction treatment with 2-propanol and activated carbon yields crystalline product.
Modifications for Target Compound :
- Replace B with a methyl-substituted lactone to install the 9-methyl group.
- Introduce (3-chlorophenyl)methanethiol during subsequent functionalization.
| Parameter | Value | Source |
|---|---|---|
| Catalyst | PTSA (10 mol%) | |
| Temperature | 125°C | |
| Yield (Optimized) | 67–73% |
TFA-Catalyzed High-Pressure Synthesis
A 2021 ACS Omega study demonstrated pyrido[1,2-b]triazine synthesis using trifluoroacetic acid (TFA) under Q-tube reactor conditions. Key adaptations include:
Procedure :
- Condense 1-amino-2-imino-4-arylpyridine-3-carbonitrile C with α-keto acids D in ethanol/TFA.
- React in Q-tube reactor at 130°C (40 min).
- Isolate product via cooling-induced crystallization.
Structural Adjustments :
- Select C with pre-installed 9-methyl group.
- Use (3-chlorophenyl)methanethiol for post-cyclization thiofunctionalization.
| Parameter | Value | Source |
|---|---|---|
| Pressure System | Q-tube reactor | |
| Catalyst | TFA (10 mol%) | |
| Reaction Time | 30–40 min |
Sulfanyl Group Installation Strategies
Nucleophilic Aromatic Substitution
A two-step protocol derived from PubChem data:
- Intermediate Halogenation :
- Introduce chlorine at position 2 using POCl₃.
- Thiol Coupling :
- React with (3-chlorophenyl)methanethiol in DMF/K₂CO₃.
Optimization Notes :
Analytical Characterization and Quality Control
Spectroscopic Validation
Purity Assessment
- HPLC : C18 column, acetonitrile/water (70:30), retention time 6.8 min.
- Residual Solvents : Chlorobenzene <50 ppm per ICH Q3C.
Industrial-Scale Production Considerations
Process Economics
- Raw Material Cost Breakdown:
| Component | Cost Contribution |
|---|---|
| 2-Amino-3-hydroxypyridine | 38% |
| (3-Chlorophenyl)methanethiol | 29% |
| Catalysts/Solvents | 33% |
Chemical Reactions Analysis
Types of Reactions
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions to modify the pyrido[1,2-a][1,3,5]triazin-4-one core.
Substitution: The chlorophenylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrido[1,2-a][1,3,5]triazin-4-one derivatives.
Substitution: Substituted chlorophenylmethyl derivatives.
Scientific Research Applications
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: It is explored for its use in the development of novel materials with unique electronic and optical properties.
Agrochemicals: The compound is studied for its potential use as a pesticide or herbicide due to its bioactivity.
Mechanism of Action
The mechanism of action of 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes, such as kinases and G-protein coupled receptors.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-chlorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one: Similar structure with a different position of the chlorophenyl group.
3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one: Similar core structure with different substituents.
Uniqueness
2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various applications in research and industry.
Biological Activity
The compound 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one is a member of the pyrido[1,2-a][1,3,5]triazin class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C15H12ClN3OS
- Molecular Weight : 317.79 g/mol
- CAS Number : [insert CAS number if available]
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Antimicrobial Activity : Studies have shown that mercapto-substituted triazoles can possess significant antimicrobial properties. For instance, derivatives with similar structures have been reported to exhibit antibacterial and antifungal activities against various pathogens .
- Anticancer Properties : Several triazine derivatives have been evaluated for their cytotoxic effects on cancer cell lines. Compounds containing sulfanyl groups often show enhanced activity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .
The biological effects of This compound may involve several mechanisms:
- Enzyme Inhibition : Similar compounds have been found to inhibit key enzymes involved in cellular processes such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Receptor Interaction : The compound may interact with various receptors or molecular targets within cells, altering signaling pathways that lead to apoptosis in cancer cells or inhibition of microbial growth.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against bacterial strains | |
| Anticancer | Cytotoxic effects on MCF-7 and Bel-7402 | |
| Enzyme Inhibition | Inhibition of CDK activity |
Case Study 1: Anticancer Activity
In a recent study investigating the anticancer potential of triazine derivatives, it was found that compounds with similar structures to This compound exhibited notable cytotoxicity against MCF-7 cells. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various triazole derivatives including those with sulfanyl groups. The results indicated that these compounds showed broad-spectrum antibacterial activity with minimum inhibitory concentrations (MIC) as low as 15.62 µg/mL against certain strains .
Q & A
Q. What are the recommended synthetic routes for 2-{[(3-chlorophenyl)methyl]sulfanyl}-9-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how are reaction products validated?
- Methodological Answer : The compound is synthesized via cyclization of pyridine and triazine precursors under controlled conditions. Key steps include:
- Reaction conditions : Use polar aprotic solvents (e.g., DMSO or DMF) at 80–120°C for 6–12 hours .
- Catalysts : Transition-metal catalysts (e.g., Pd/C or CuI) may enhance yield in coupling reactions .
- Validation : Employ NMR (¹H/¹³C) to confirm regioselectivity and high-resolution mass spectrometry (HRMS) for molecular weight verification. Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization .
Q. How is the molecular structure of this compound elucidated, and what analytical tools are prioritized?
- Methodological Answer :
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, especially for confirming the sulfanyl and chlorophenyl substituents .
- Spectroscopic techniques :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 2.5–3.0 ppm).
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and C-S (650–750 cm⁻¹) bonds .
- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) validate electronic properties and bond angles .
Q. What functional groups dominate the reactivity of this compound, and how do they influence downstream modifications?
- Methodological Answer :
- Key groups :
- Sulfanyl (-S-) : Susceptible to oxidation (e.g., to sulfoxide/sulfone) under H₂O₂ or mCPBA .
- Pyridotriazinone core : Reacts with nucleophiles (e.g., amines) at the C-2 position .
- Reactivity control : Adjust pH (e.g., basic conditions stabilize the triazinone ring) and solvent polarity (e.g., THF vs. DMSO) to direct selectivity .
Advanced Research Questions
Q. How can experimental design optimize the synthesis of derivatives with enhanced bioactivity?
- Methodological Answer :
- Split-plot design : Vary catalysts (main plot), solvents (subplot), and temperature (sub-subplot) in a randomized block layout to identify optimal conditions .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., time vs. yield) using Central Composite Design (CCD) .
- Case study : A 2025 study achieved 85% yield by optimizing Pd/C (5 mol%) in DMF at 100°C for 8 hours .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Theoretical alignment : Reconcile discrepancies by revisiting the compound’s hypothesized mechanism (e.g., kinase inhibition vs. intercalation) .
- Method validation :
- Dose-response curves : Ensure consistent IC₅₀ measurements across assays (e.g., MTT vs. ATP-based viability tests) .
- Batch variability : Use LC-MS to verify purity (>95%) and rule out degradation products .
Q. What methodologies assess the environmental fate and ecotoxicological risks of this compound?
- Methodological Answer :
- Environmental persistence :
- Hydrolysis studies : Conduct at pH 4–9 to estimate half-life in aquatic systems .
- Photodegradation : Use UV-Vis spectroscopy to monitor breakdown under simulated sunlight .
- Toxicity profiling :
- Microtox® assay : Measure luminescence inhibition in Vibrio fischeri for acute toxicity .
- QSAR models : Predict bioaccumulation potential using logP and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
